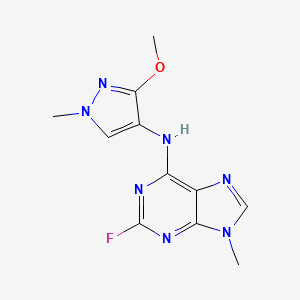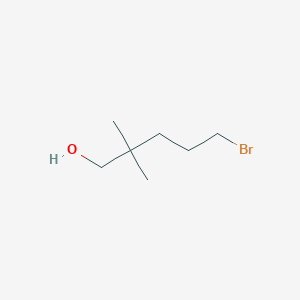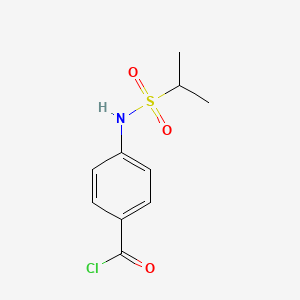![molecular formula C9H11NO B8646690 Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)
Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bicyclo[221]heptane-2-carbonitrile,6-formyl-(9ci) is an organic compound characterized by a bicyclic structure with a formyl group and a nitrile group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) typically involves the formylation of bicyclo[2.2.1]heptane-2-carbonitrile. One common method includes the use of formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formylation process.
Industrial Production Methods: Industrial production of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-Carboxybicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 6-Formylbicyclo[2.2.1]heptane-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
類似化合物との比較
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the formyl group but shares the bicyclic structure and nitrile group.
6-Oxobicyclo[2.2.1]heptane-2-carbonitrile: Contains a ketone group instead of a formyl group.
6-Formylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) is unique due to the presence of both formyl and nitrile groups on the bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
6-formylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H11NO/c10-4-7-1-6-2-8(5-11)9(7)3-6/h5-9H,1-3H2 |
InChIキー |
IAVFMULQJJBATH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C(C2)C1C=O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-, O-methyloxime](/img/structure/B8646608.png)




![tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate](/img/structure/B8646647.png)






![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)

